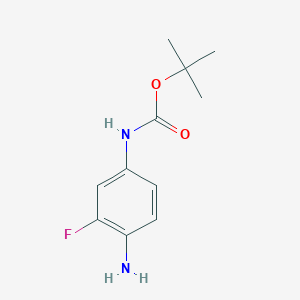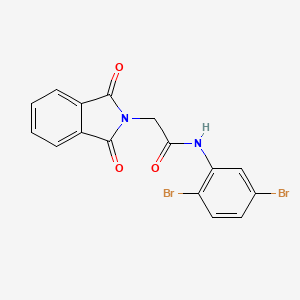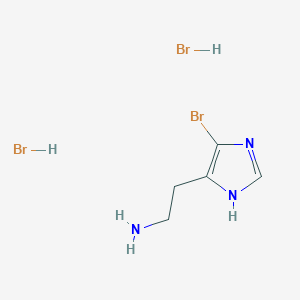
2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, also known as THN-CHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide exerts its effects through the modulation of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. 2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been shown to bind to and activate certain receptors in the brain, such as the sigma-1 receptor, which can have neuroprotective effects.
Biochemical and Physiological Effects
2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase and activate sigma-1 receptors, it has also been shown to modulate the activity of other enzymes and receptors in the body. For example, 2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide for lab experiments is its ability to modulate the activity of specific enzymes and receptors in the body. This specificity makes it a valuable tool for investigating the role of these targets in various physiological and pathological processes. However, one limitation of 2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is its relatively low potency compared to other compounds that target the same enzymes and receptors. This can make it difficult to achieve the desired effects at lower concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on 2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to have neuroprotective effects and to improve cognitive function, which makes it a promising candidate for further investigation in this area. Another potential direction for research is the development of more potent analogs of 2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide that can achieve the desired effects at lower concentrations. This could increase its usefulness in lab experiments and drug development. Finally, further research is needed to fully understand the mechanisms of action of 2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide and its effects on various enzymes and receptors in the body.
Synthesis Methods
2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can be synthesized using a multistep procedure that involves the reaction of 1-tetralone with ethylene glycol in the presence of a catalyst to produce 3-hydroxypropyl-1-tetralone. The resulting compound is then reacted with chloroacetyl chloride to form 2-chloro-N-(3-hydroxypropyl)-1-tetralone, which is subsequently treated with ammonia to produce 2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.
Scientific Research Applications
2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been extensively studied for its potential applications in various scientific fields. In particular, its ability to modulate the activity of certain enzymes and receptors has made it a promising candidate for drug discovery and development. 2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to exhibit antiproliferative activity against cancer cells, and it has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c16-11-15(19)17(9-4-10-18)14-8-3-6-12-5-1-2-7-13(12)14/h1-2,5,7,14,18H,3-4,6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTVCSWEUXKMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N(CCCO)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2740840.png)
![N,N-diethyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2740842.png)
![6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740845.png)


![2-((4-(trifluoromethoxy)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2740848.png)
![4-[(2-Methylsulfonylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B2740849.png)
![7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2740852.png)
![Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2740853.png)
![Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2740855.png)


![2-Chloro-N-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-methylpropanamide](/img/structure/B2740858.png)